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Compound of Interest

Compound Name:
1H-Pyrazole, 5-(2-

bromophenyl)-1-methyl-

CAS No.: 144026-76-6

Cat. No.: B15373519

Get Quote

Part 1: Executive Technical Summary
The compound 1H-Pyrazole, 5-(2-bromophenyl)-1-methyl- (Structure: N-methylated pyrazole

with a 2-bromophenyl substituent at the 5-position) represents a critical scaffold in medicinal

chemistry, often serving as a regio-controlled intermediate for p38 MAP kinase inhibitors or

similar kinase-targeted therapies.

Effective process development requires precise solubility data to optimize:

Recrystallization yields (Purification).

Reaction solvent selection (Kinetic control).

Bioavailability formulations (Pre-clinical dosing).

Key Physicochemical Drivers:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15373519#bc-rfq
https://www.benchchem.com/product/b15373519/docs?utm_src=pdf-body#solubility-profiling-thermodynamic-analysis-1h-pyrazole-5-2-bromophenyl-1-methyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15373519?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Steric Influence: The ortho-bromo substituent forces the phenyl ring out of coplanarity with

the pyrazole core (dihedral angle > 30°), disrupting π-π stacking efficiency in the crystal

lattice. This typically lowers the melting point and increases solubility in organic solvents

compared to the planar non-substituted analog.

Lipophilicity: The bromine atom significantly increases LogP (estimated ~3.2–3.5), enhancing

solubility in non-polar solvents (Toluene, DCM) while drastically reducing water solubility.

Part 2: Predicted Solubility Profile & Solvent
Selection
In the absence of a specific experimental table, the following solubility profile is derived from

thermodynamic data of the structural parent 1-methyl-5-phenylpyrazole and the substituent

contribution of the o-bromo group.

Solubility Classification Table
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Solvent Class
Representative
Solvents

Predicted Solubility
Behavior

Process
Application

Polar Aprotic DMSO, DMF, NMP

High (> 150 mg/mL).

Dipole-dipole

interactions stabilize

the pyrazole core.

Reaction Medium:

Ideal for coupling

reactions (Suzuki,

Buchwald) but difficult

to remove.

Chlorinated DCM, Chloroform

High (> 100 mg/mL).

Excellent solvation of

the lipophilic

bromophenyl region.

Extraction: Primary

solvent for liquid-liquid

extraction during

workup.

Esters/Ketones Ethyl Acetate, Acetone

Moderate-High.

Solubility increases

significantly with

Temperature (

).

Crystallization: Good

candidates for cooling

crystallization.

Alcohols
Methanol, Ethanol,

IPA

Moderate.

Temperature-

dependent. The

hydrophobic Br-group

limits cold solubility.

Recrystallization: Ideal

"Good Solvent" in

binary systems (e.g.,

EtOH/Water).

Aromatic Toluene, Xylene
Moderate.

-interaction solvation.

Process Solvent:

Useful for azeotropic

drying or high-T

reactions.

Alkanes Heptane, Hexane Low (< 5 mg/mL).

Anti-Solvent: Used to

crash out the product

from Toluene or

EtOAc.

Aqueous Water

Negligible (< 0.01

mg/mL). Hydrophobic

exclusion dominates.

Anti-Solvent: Used to

precipitate product

from alcoholic

solutions.
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Part 3: Thermodynamic Modeling Framework
To accurately model the solubility of this compound for process scaling, two primary

thermodynamic models are employed. These equations correlate the mole fraction solubility (

) with absolute temperature (

).

The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data in pure

solvents.

: Mole fraction solubility of the solute.

: Absolute temperature (K).

: Empirical parameters representing non-ideality and enthalpy contributions.

Interpretation: A positive

term typically indicates a strong temperature dependence of the enthalpy of solution.

The Van't Hoff Equation
Used to determine the apparent thermodynamic functions of dissolution (

,

,

).

Linearity Check: A plot of

vs.

should be linear. Deviation implies a change in heat capacity (

) or a phase transition (polymorph change) within the temperature range.
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Part 4: Experimental Protocol for Data Generation
Since specific data must be validated in-house, follow this Self-Validating Protocol to generate

the

vs.

curve. This method aligns with standards published in Journal of Chemical & Engineering Data.

Methodology: Laser Dynamic Monitoring Technique
Objective: Determine the saturation temperature (

) for known mass fractions.

Workflow Diagram (DOT Visualization):
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Click to download full resolution via product page

Caption: Figure 1. Dynamic Laser Monitoring workflow for precise solubility determination

(Solid-Liquid Equilibrium).

Step-by-Step Procedure:
Preparation: Accurately weigh the solute (

) and solvent (

) into a glass vessel equipped with a magnetic stirrer.

Setup: Place the vessel in a water bath controlled by a programmable thermostat (accuracy
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K). Insert a laser source and a light intensity meter (photodiode) on opposite sides of the
vessel.

Equilibration: Stir the suspension at a temperature well below the estimated saturation point.

The laser beam will be scattered by the undissolved solid (Low Transmissivity).

Measurement: Increase temperature at a slow rate (e.g.,

K/h or

K/min).

Detection: Record the temperature at which the laser intensity reaches the maximum

constant value (indicating complete dissolution). This is

.

Replication: Repeat at least 3 times for each concentration to ensure statistical significance.

Part 5: Process Application & Purification Strategy
For the purification of 1H-Pyrazole, 5-(2-bromophenyl)-1-methyl-, a Cooling Crystallization or

Anti-Solvent Crystallization is recommended based on the predicted solubility differential.

Recommended Solvent System: Ethanol / Water[1]
Rationale: The compound is moderately soluble in hot Ethanol (Good Solvent) and insoluble

in Water (Anti-Solvent).

Thermodynamic Advantage: The presence of the hydrophobic 2-bromo group creates a

steep solubility curve in Ethanol/Water mixtures, allowing for high recovery yields upon

cooling or water addition.

Crystallization Logic Flow:
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Crude 5-(2-bromophenyl)-1-methyl-pyrazole
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Caption: Figure 2. Optimized crystallization workflow using Ethanol/Water binary system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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